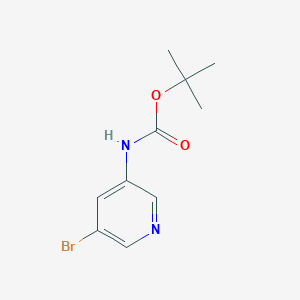

tert-Butyl (5-bromopyridin-3-yl)carbamate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNMZLIJAOGTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464838 | |

| Record name | tert-Butyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361550-43-8 | |

| Record name | tert-Butyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 361550-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to tert-Butyl (5-bromopyridin-3-yl)carbamate: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core of numerous pharmaceuticals and functional materials. Among the vast arsenal of synthetic intermediates, This compound (CAS No. 361550-43-8) has emerged as a particularly valuable building block.[1][2] Its utility stems from its bifunctional nature: a bromine atom poised for cross-coupling reactions and a tert-butoxycarbonyl (Boc)-protected amine that ensures stability and allows for staged deprotection and subsequent functionalization.

This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's chemical properties, synthesis, and core applications. We will explore the causality behind experimental choices and provide field-proven protocols to empower scientists in their synthetic endeavors.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is a stable, solid material under standard laboratory conditions. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 361550-43-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][3] |

| Molecular Weight | 273.13 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 143-148 °C | [1] |

| Boiling Point | 286.5 °C at 760 mmHg | [1] |

| Density | 1.453 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Sparingly soluble in non-polar solvents and water. |

The Boc protecting group confers significant solubility in organic solvents, while the pyridine ring and bromine atom contribute to its relatively high melting point for a molecule of its size.

Synthesis and Purification: A Practical Workflow

The most common and efficient synthesis of this compound involves the protection of the commercially available 3-amino-5-bromopyridine. The Boc group is introduced using Di-tert-butyl dicarbonate (Boc₂O).

Rationale for Reagent Selection:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection. It is highly effective, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.

-

Base (e.g., Triethylamine or DMAP): A non-nucleophilic base is required to scavenge the acidic byproduct generated during the reaction. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.[4]

-

Solvent (e.g., THF or DCM): Anhydrous aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-5-bromopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: Add Di-tert-butyl dicarbonate (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[4] Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (TEA) (1.2 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the title compound as a white solid.

Reactivity and Strategic Applications in Drug Discovery

The true power of this reagent lies in its orthogonal reactivity. The C-Br bond and the N-Boc group can be addressed in separate, sequential steps, making it an ideal linker and scaffold component.

A. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is the most prominent example.[5][6]

Causality of Suzuki Coupling Components:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium(0) species is the active catalyst that undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.[5]

-

Boronic Acid/Ester: This is the organoboron nucleophile that delivers the new carbon fragment to the palladium center during the transmetalation step.

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): The base is crucial for activating the organoboron species and facilitating the transmetalation and reductive elimination steps.[7][8]

Visualized Suzuki-Miyaura Coupling Workflow

Caption: Key components and outcome of a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography to obtain the desired biaryl product.

This methodology is foundational for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted pyridine core is essential.[9][10]

B. Deprotection and Secondary Functionalization

The Boc group is stable to the basic conditions of cross-coupling but can be cleanly removed under acidic conditions, unmasking the amine for further elaboration.

-

Common Deprotection Reagents: Trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in dioxane or methanol are highly effective.

This two-step sequence (coupling followed by deprotection) allows for the synthesis of 5-aryl-3-aminopyridines, which are critical pharmacophores. The newly freed amine can then undergo a variety of reactions, such as acylation, alkylation, or sulfonylation.

Visualized Deprotection & Functionalization Pathway

Caption: Sequential deprotection and subsequent N-functionalization workflow.

Analytical Characterization

Confirming the identity and purity of the compound is crucial. Standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the pyridine ring protons (typically in the δ 8.0-8.5 ppm region), a singlet for the carbamate N-H proton (which may be broad), and a sharp, integrating to 9 protons, for the tert-butyl group around δ 1.5 ppm.

-

¹³C NMR: Signals corresponding to the pyridine carbons, the carbamate carbonyl carbon (around δ 153 ppm), the quaternary carbon of the t-butyl group (around δ 80 ppm), and the methyl carbons of the t-butyl group (around δ 28 ppm) would be expected.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ and potentially a sodium adduct [M+Na]⁺, confirming the molecular weight. The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be readily apparent.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12][13] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While not classified as acutely toxic, brominated organic compounds and carbamates may cause skin, eye, and respiratory irritation.[12][13] Always consult the latest Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just an intermediate; it is a strategic tool that enables modular and convergent synthesis. Its well-defined reactivity allows chemists to construct complex, highly functionalized pyridine-based molecules with precision and control. By understanding its properties and mastering the robust protocols for its use, researchers in drug discovery and materials science can significantly accelerate their development pipelines.

References

- ChemBK. (2024).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Supporting Information. (n.d.).

- SIELC Technologies. (2018).

- PubChem. (n.d.). tert-Butyl (5-oxopyrrolidin-3-yl)

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- PubChemLite. (n.d.). Tert-butyl n-[(5-bromopyrimidin-2-yl)

- National Center for Biotechnology Information. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

- Pittelkow, M. (2002).

- National Center for Biotechnology Information. (2011).

- PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)

- National Center for Biotechnology Information. (2010).

- Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

- ResearchGate. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. 361550-43-8|this compound|BLD Pharm [bldpharm.com]

- 3. (5-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester | CAS: 361550-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. aksci.com [aksci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

tert-Butyl (5-bromopyridin-3-yl)carbamate CAS number 361550-43-8

An In-Depth Technical Guide to tert-Butyl (5-bromopyridin-3-yl)carbamate (CAS 361550-43-8): A Cornerstone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of this compound, a pivotal reagent in contemporary drug discovery and organic synthesis. Moving beyond a simple recitation of facts, we will explore the causality behind its synthetic utility, the logic of its application in complex molecular design, and the rigorous analytical methods required to validate its quality. This document is intended for researchers, medicinal chemists, and process development scientists who require a functional, field-proven understanding of this versatile building block.

Core Physicochemical & Structural Profile

At its core, this compound is a bifunctional molecule designed for sequential, controlled chemical transformations. The structure features a pyridine ring substituted with a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for delayed functionalization. This strategic arrangement is fundamental to its role as a key intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 361550-43-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 143-148 °C | [1] |

| Boiling Point | 286.5 °C at 760 mmHg | [1] |

| Density | 1.453 g/cm³ | [1] |

| IUPAC Name | tert-butyl N-(5-bromo-3-pyridinyl)carbamate | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis: A Study in Selective Protection

The most reliable synthesis of this compound involves the selective mono-protection of 3-amino-5-bromopyridine. The choice of the Boc protecting group is deliberate; it is exceptionally stable to a wide range of nucleophilic and basic conditions often employed in cross-coupling reactions, yet it can be removed cleanly under acidic conditions with non-aqueous workups.

Synthetic Workflow Diagram

Caption: A typical laboratory workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

-

Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromopyridine (10.0 g, 57.8 mmol).

-

Solvent Addition: Add 200 mL of dichloromethane (DCM). Stir until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (Et₃N) (9.7 mL, 69.4 mmol, 1.2 eq.). The base is critical for scavenging the acidic byproduct generated during the reaction.

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (13.9 g, 63.6 mmol, 1.1 eq.) in 50 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes at room temperature. Causality Note: A slow addition rate prevents an exotherm and minimizes the formation of di-acylated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 100 mL of water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product Validation: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield the title compound as a solid. Confirm identity and purity using the analytical methods described in Section 4.

Core Reactivity & Applications in Kinase Inhibitor Synthesis

The utility of this reagent stems from its capacity for sequential and site-selective modifications. The carbon-bromine bond is activated for palladium-catalyzed cross-coupling, while the Boc-protected amine remains inert. After the desired core modification, the amine can be deprotected to participate in subsequent reactions. This strategy is a cornerstone in the synthesis of modern kinase inhibitors, which often feature a substituted heterocyclic core.[4][5][6]

Key Synthetic Transformations

Caption: Key reaction pathways for derivatizing the title compound.

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond readily participates in palladium-catalyzed Suzuki reactions with various boronic acids or esters.[7] This is a robust method for installing aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, forming a C-C bond.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C-Br site with a primary or secondary amine.[8] This is a powerful tool for introducing diverse nitrogen-based functionalities.

-

Boc-Group Deprotection: Following the modification of the C-Br bond, the Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane. This unmasks the 3-amino group, which can then be used as a nucleophile for acylation, alkylation, or reductive amination to complete the synthesis of the target molecule.[9]

This stepwise functionalization is frequently employed in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other targeted therapies where a 3-amino-5-arylpyridine scaffold is a key pharmacophore.[5][9]

Analytical Quality Control: Ensuring Experimental Integrity

Rigorous analytical characterization is non-negotiable to ensure the quality of the starting material, which directly impacts the success of subsequent synthetic steps.

Analytical Workflow Diagram

Caption: A standard quality control workflow for batch release.

Recommended Analytical Protocols

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose | Typical Parameters |

| ¹H NMR | Structural Confirmation | (400 MHz, DMSO-d₆) δ: ~9.9 (s, 1H, NH), ~8.6 (d, 1H), ~8.4 (d, 1H), ~8.1 (t, 1H), ~1.5 (s, 9H, t-Bu). |

| LC-MS | Identity Confirmation | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid. Detection: ESI⁺, confirms m/z for [M+H]⁺ at ~273/275 (bromine isotope pattern).[10] |

| HPLC | Purity Assessment | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Detection: UV at 210 nm or 254 nm. Purity Specification: ≥ 98.0% area.[10] |

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While not acutely toxic, it is classified as an irritant.

-

Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[12] Prevent contact with skin, eyes, and clothing.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure provides a robust platform for building molecular complexity through reliable, high-yielding, and selective reactions. A thorough understanding of its synthesis, reactivity, and analytical validation is paramount for any research program that leverages this key intermediate, particularly in the competitive landscape of kinase inhibitor development.

References

- ChemBK. (2024, April 9). tert-Butyl[5-bromopyridin-3-yl] carbamate.

- SIELC Technologies. (2018, May 16). tert-Butyl carbamate.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Harper College. Material Safety Data Sheet - tert-Butyl bromide.

- Chemsrc. CAS#:361550-43-8 | this compound.

- MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.

- J&K Scientific LLC. tert-Butyl 5-bromopyridin-3-ylcarbamate | 361550-43-8.

- ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.

- MDPI. (2018, August 9). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- Organic Syntheses. Carbamic acid, tert-butyl ester.

- PubMed Central (PMC). (2021, March 19). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- PubMed Central (PMC). (2017, March 2). Organic Carbamates in Drug Design and Medicinal Chemistry.

- ResearchGate. (2025, August 6). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate.

- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.

- PubMed Central (PMC). (2021, December 6). The Development of BTK Inhibitors: A Five-Year Update.

- ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.

- PubMed Central (PMC). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.

- MDPI. (2023, May 24). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

Sources

- 1. chembk.com [chembk.com]

- 2. 361550-43-8|this compound|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl (5-bromopyridin-3-yl)carbamate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl (5-bromopyridin-3-yl)carbamate: A Key Intermediate in Modern Synthesis

Executive Summary

This compound is a strategically important bifunctional molecule widely utilized in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine, makes it an exceptionally versatile building block. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the Boc-protected amine offers a stable, masked nucleophilic site that can be revealed in a later synthetic step for further molecular elaboration. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and critical applications, particularly within the realm of drug discovery and development, for researchers and scientists in the field.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| CAS Number | 361550-43-8 | [2] |

| Appearance | Solid | - |

| Melting Point | 143-148°C | [1] |

| Density | 1.453 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

Synthetic Rationale

The synthesis of this compound is most commonly achieved through the selective N-protection of 3-amino-5-bromopyridine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robust stability under a wide range of reaction conditions (e.g., organometallic cross-coupling, mild base/acid) and its facile removal under moderately acidic conditions. This orthogonality allows chemists to perform selective modifications at the C5 position (via the bromo group) without interference from the amine functionality.

General Synthetic Protocol

The procedure involves the reaction of the starting amine with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.

-

Dissolution: Dissolve 3-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, ~1.5 eq) or 4-(dimethylamino)pyridine (DMAP, ~0.1 eq), to the solution. The base scavenges the acidic byproduct generated during the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in the same solvent to the reaction mixture, typically at 0°C to control the initial exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 2-12 h). Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed sequentially with a weak acid (e.g., dilute citric acid), water, and brine to remove the base and other aqueous-soluble impurities.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or silica gel column chromatography to yield the pure this compound.[3]

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is performed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the carbamate, and a sharp, integrating singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the pyridine ring carbons, the carbonyl carbon of the carbamate (~150-155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the molecule, confirming its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable in the mass spectrum.

Applications in Drug Discovery and Development

The Carbamate Motif in Medicinal Chemistry

The carbamate functional group is a prevalent structural motif in modern pharmaceuticals.[4] It is often employed as a bioisostere of the amide bond, offering increased stability against enzymatic hydrolysis.[5] The ability to modulate the substituents on the carbamate nitrogen and oxygen allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

A Bifunctional Building Block for Cross-Coupling Reactions

The primary utility of this compound lies in its role as a bifunctional building block for constructing complex molecular architectures, a common strategy in drug discovery. The C-Br bond provides a reactive site for palladium- or nickel-catalyzed cross-coupling reactions, while the Boc-amine provides a latent nucleophile.

This dual functionality is illustrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.

Sources

- 1. chembk.com [chembk.com]

- 2. 361550-43-8|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Strategic Development of tert-Butyl (5-bromopyridin-3-yl)carbamate Structural Analogues

Abstract

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] This guide focuses on a particularly valuable derivative, tert-butyl (5-bromopyridin-3-yl)carbamate, a versatile building block that offers strategically positioned reactive handles for extensive structural diversification. We will dissect the core scaffold, detailing its synthesis and the rationale behind its design. The primary focus will be a deep dive into high-yield, robust protocols for generating a diverse library of structural analogues through targeted modifications at the C5-bromo position and the C3-carbamate group. This document serves as a practical, experience-driven manual, explaining not just the "how" but the critical "why" behind experimental choices, empowering researchers to accelerate their drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a privileged structure in drug design, largely due to its ability to engage in hydrogen bonding and other key interactions within the ATP-binding pockets of kinases.[3] The this compound scaffold is engineered for maximum synthetic utility:

-

The 3-Amino Group: The nitrogen at the 3-position is crucial for forming hydrogen bond interactions with the hinge region of many kinases.[3] The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it modulates the nucleophilicity of the amine, enhances solubility in organic solvents, and can be removed under specific acidic conditions without affecting other parts of the molecule.[4][5]

-

The 5-Bromo Position: The bromine atom is not merely a placeholder; it is a versatile reactive handle. It is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This position is often critical for modulating selectivity, potency, and pharmacokinetic properties of the final compound.

This combination of a protected, hinge-binding amine and a synthetically versatile halogen makes this scaffold an ideal starting point for library synthesis and lead optimization.

Synthesis of the Core Scaffold

The reliable, large-scale synthesis of the starting material is paramount. A common and effective method begins with the reduction of 5-bromo-3-nitropyridine, followed by protection of the resulting amine.

Protocol 2.1: Synthesis of 3-Amino-5-bromopyridine

A robust method involves the reduction of 5-bromo-3-nitropyridine using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source. A documented procedure uses tetrahydroxydiboron in acetonitrile at 50°C to achieve a high yield of 96%.[6]

Materials:

-

5-Bromo-3-nitropyridine

-

Palladium on activated charcoal (Pd/C)

-

Tetrahydroxydiboron

-

Acetonitrile

-

Water

Procedure:

-

To a solution of 5-bromo-3-nitropyridine (1.0 equiv.) in acetonitrile, add water (10 equiv.), Pd/C (0.05 equiv.), and tetrahydroxydiboron (3.3 equiv.).

-

Heat the reaction mixture at 50°C under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-amino-5-bromopyridine as a solid.[6]

Protocol 2.2: Boc-Protection of 3-Amino-5-bromopyridine

The protection of the amino group is a critical step to prevent side reactions during subsequent cross-coupling.

Materials:

-

3-Amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-amino-5-bromopyridine (1.0 equiv.) in THF.

-

Add Di-tert-butyl dicarbonate (1.8 equiv.) to the solution.

-

Add a catalytic amount of DMAP (0.1 equiv.).

-

Stir the reaction at room temperature for 18 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Extract the product with ethyl acetate and wash with water.

-

Dry the organic phase and concentrate to yield this compound.[7]

Strategic Derivatization: Building the Analogue Library

The power of this scaffold lies in its capacity for systematic modification. The following sections detail proven strategies for analogue synthesis.

C5-Position Diversification via Cross-Coupling

The C5-bromo position is ripe for modification, most commonly via Suzuki-Miyaura cross-coupling. This reaction is a workhorse in medicinal chemistry for forming C-C bonds.[8]

-

Catalyst: The choice of palladium catalyst and ligand is critical. The lone pairs on the pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting the catalytic cycle.[8] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems with bulky, electron-rich phosphine ligands are often employed to overcome this inhibition.[9][10]

-

Base: An appropriate base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[8][9][11] The choice can influence reaction kinetics and prevent side reactions.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typical, as it facilitates the dissolution of both the organic and inorganic reagents.[8][9]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[8]

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1)[8]

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid, and the base.

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent and the palladium catalyst.[8]

-

Heat the reaction mixture to 85-95°C with vigorous stirring for 15-24 hours, monitoring by TLC or LC-MS.[8]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel.[8]

| Coupling Partner (Example) | Catalyst | Base | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good-Excellent | [11] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good | [9] |

| Thiophen-2-ylboronic acid | (t-Bu₃P)₂Pd | K₃PO₄ | Moderate-Good | [10] |

| (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85% | [9] |

Modification and Removal of the C3-Carbamate

The Boc-carbamate is more than just a protecting group; it's a synthetic handle.[4] While its primary role is to shield the amine, it can also be removed to reveal the free amine, which can then participate in further reactions or act as a key pharmacophoric feature.

Acid-catalyzed cleavage is the most common method for Boc group removal. Trifluoroacetic acid (TFA) is highly effective.[9]

Caption: General workflow for Boc-deprotection.

Materials:

-

Boc-protected pyridine analogue

-

Trifluoroacetic acid (TFA)

-

Solvent (e.g., Dichloromethane (DCM) or Acetone)

Procedure:

-

Dissolve the Boc-protected compound in the chosen solvent under a nitrogen atmosphere.

-

Add TFA dropwise (excess, e.g., 0.25 mL for a 50 mg scale).[9]

-

Stir the solution at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase and concentrate to yield the deprotected amine.[9]

Conclusion and Future Perspectives

The this compound scaffold represents a highly efficient entry point for the development of diverse chemical libraries targeting a wide range of biological targets, particularly kinases. The strategic orthogonality of the Boc-protected amine and the C5-bromo position allows for a logical and stepwise exploration of the chemical space. By understanding the causality behind the selection of reagents and conditions for key transformations like Suzuki-Miyaura coupling and Boc-deprotection, researchers can troubleshoot effectively and rationally design novel structural analogues with improved potency, selectivity, and drug-like properties. Future work in this area will likely involve the exploration of other cross-coupling methodologies (e.g., Buchwald-Hartwig, Sonogashira) at the C5-position and further derivatization of the C3-amino group after deprotection to build even more complex and targeted molecules.

References

- 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

- tert-Butyl[5-bromopyridin-3-yl] carbamate. (2024). ChemBK.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. (n.d.). Benchchem.

- Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. (n.d.). ScienceDirect.

- Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI.

- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. (n.d.). Benchchem.

- 3-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook.

- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

A Comprehensive Technical Guide to tert-Butyl (5-bromopyridin-3-yl)carbamate: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Abstract

tert-Butyl (5-bromopyridin-3-yl)carbamate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its structure, featuring a pyridine ring substituted with a bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine, offers a unique combination of functionalities for strategic molecular elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, while the Boc-protected amine allows for controlled deprotection and subsequent derivatization. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it explores its critical applications as a synthetic intermediate, supported by detailed protocols and mechanistic insights relevant to researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

Accurate identification of a chemical entity across disparate databases, regulatory filings, and the scientific literature is fundamental to research integrity. This compound is known by several synonyms and is cataloged under various registry numbers. Understanding these identifiers is crucial for comprehensive literature searches and material procurement.

The name "this compound" clearly describes its structure: a carbamate linker between a tert-butyl group and the 3-position of a 5-bromopyridine ring. The carbamate functional group, specifically the Boc protecting group, is a cornerstone of modern organic synthesis, prized for its stability in many reaction conditions and its facile, clean removal under acidic conditions.[1][2] This dual functionality makes the compound a highly valuable intermediate.[3]

A consolidated list of its primary identifiers is presented below for clarity and cross-referencing.

| Identifier Type | Value | Source |

| IUPAC Name | tert-butyl N-(5-bromopyridin-3-yl)carbamate | N/A |

| CAS Number | 361550-43-8 | [3][4][5] |

| Molecular Formula | C10H13BrN2O2 | [3][5] |

| Molecular Weight | 273.13 g/mol | [3][5] |

| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | [5] |

| InChIKey | MCNMZLIJAOGTJQ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CN=C1)Br | N/A |

| Synonym | (5-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester | [5] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data of a compound are its fingerprints, essential for quality control, reaction monitoring, and structural confirmation.

Physicochemical Properties

These properties dictate the compound's handling, storage, and behavior in various solvent systems.

| Property | Value | Reference |

| Appearance | White to off-white solid | N/A |

| Melting Point | 143-148 °C | [3] |

| Boiling Point | 286.5 °C at 760 mmHg | [3] |

| Density | 1.453 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |

Spectroscopic Data

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following are typical data obtained for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ, ppm):

-

~8.45 (s, 1H, Ar-H)

-

~8.20 (s, 1H, Ar-H)

-

~7.95 (s, 1H, Ar-H)

-

~6.80 (br s, 1H, NH)

-

~1.55 (s, 9H, -C(CH₃)₃)

-

-

Rationale: The spectrum is characterized by three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The large singlet at ~1.55 ppm, integrating to 9 protons, is the classic signature of the tert-butyl group of the Boc protecting moiety. The broad singlet for the NH proton is also characteristic.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ, ppm):

-

~152.5 (C=O, carbamate)

-

~145.0, ~142.0, ~135.0, ~125.0, ~118.0 (Aromatic carbons)

-

~82.0 (-C(CH₃)₃)

-

~28.5 (-C(CH₃)₃)

-

-

Rationale: The key signals include the carbonyl carbon of the carbamate around 152 ppm, the quaternary carbon of the tert-butyl group around 82 ppm, and the methyl carbons around 28 ppm. The signals in the aromatic region confirm the substituted pyridine core.

-

Synthesis and Purification Workflow

The most common laboratory-scale synthesis involves the protection of 3-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategies in organic synthesis.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward, high-yielding process for preparing the target compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: To a solution of 3-amino-5-bromopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M), add triethylamine (1.2 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise to the reaction mixture. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq) can be added to accelerate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs). The pyridine core is a common scaffold in many drugs, and the strategic placement of the bromo and protected amino groups allows for sequential, controlled modifications.

-

Suzuki and Stille Cross-Coupling: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Buchwald-Hartwig Amination: The bromo-substituent can also be used to introduce new nitrogen-based functionalities.

-

Boc-Deprotection and Amine Derivatization: Following cross-coupling or other modifications, the Boc group can be easily removed with a strong acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). The newly revealed free amine at the 3-position is then available for a host of reactions, including acylation, alkylation, sulfonylation, or urea formation, to build out the final target molecule.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical flow of how this building block is utilized in a typical drug discovery synthesis campaign.

Caption: Strategic use of the building block in a multi-step synthesis.

This strategic, two-directional modification capability makes it a powerful tool for generating libraries of compounds for biological screening. It is frequently employed in the synthesis of inhibitors for kinases, proteases, and other enzyme targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain compound integrity.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[8][9] It is also harmful if swallowed.[9]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Avoid contact with skin and eyes.[8]

-

-

Conditions for Safe Storage:

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable building block for medicinal chemists. A thorough understanding of its nomenclature, properties, synthesis, and reactivity allows researchers to strategically design and execute complex synthetic routes, accelerating the discovery of new therapeutic agents.

References

- ChemBK. tert-Butyl[5-bromopyridin-3-yl] carbamate.

- PubChem. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354. National Center for Biotechnology Information.

- The Royal Society of Chemistry. Electronic Supporting Information.

- Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- SIELC Technologies. tert-Butyl carbamate.

- PubChem. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490. National Center for Biotechnology Information.

- Supporting Information. Characterization Data of the Products.

- PubChem. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439. National Center for Biotechnology Information.

- PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922. National Center for Biotechnology Information.

- PubChem. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526. National Center for Biotechnology Information.

- SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171. National Center for Biotechnology Information.

- Angene. tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate.

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.

- Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl[5-bromopyridin-3-yl] carbamate [chembk.com]

- 4. 361550-43-8|this compound|BLD Pharm [bldpharm.com]

- 5. (5-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester | CAS: 361550-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate [acrospharma.co.kr]

3-(Boc-amino)-5-bromopyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Boc-amino)-5-bromopyridine

Abstract

3-(Boc-amino)-5-bromopyridine is a pivotal building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique bifunctional nature, featuring a nucleophilic amine protected by a tert-butyloxycarbonyl (Boc) group and a bromine-substituted pyridine ring amenable to cross-coupling reactions, makes it an indispensable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and widely adopted synthetic protocol for 3-(Boc-amino)-5-bromopyridine, starting from commercially available 3-amino-5-bromopyridine. We delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering a field-proven, step-by-step experimental procedure. Furthermore, this document establishes a self-validating framework by detailing the essential analytical techniques required for the unambiguous characterization and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a clear, structured format to support researchers and scientists in the reliable synthesis and validation of this key synthetic intermediate.

Introduction: The Strategic Importance of 3-(Boc-amino)-5-bromopyridine

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold is a privileged structure due to its presence in numerous biologically active molecules.[1] The strategic functionalization of this ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 3-(Boc-amino)-5-bromopyridine serves as a highly versatile and valuable intermediate in this context.[2][3]

The molecule's utility is rooted in two key features:

-

The Bromine Handle: The bromine atom at the 5-position is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This enables the straightforward introduction of diverse aryl, heteroaryl, or alkyl substituents, facilitating the rapid generation of compound libraries for lead optimization.

-

The Protected Amine: The amino group at the 3-position is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic chemistry due to its ease of installation and its stability to a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive.[5][6] Its clean removal under acidic conditions, often with trifluoroacetic acid (TFA), regenerates the free amine, which can then participate in subsequent synthetic transformations.[7]

This guide focuses on the most direct and efficient synthetic route: the N-protection of 3-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Synthesis of 3-(Boc-amino)-5-bromopyridine

The synthesis involves the reaction of a primary amine with Boc anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Causality and Rationale: The amine group of 3-amino-5-bromopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[7] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which, while not strictly necessary for primary amines, can accelerate the reaction. The process proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the N-Boc protected carbamate.[7]

Caption: Figure 1: Reaction Mechanism of Boc Protection.

Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

Materials:

-

3-Amino-5-bromopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) (1.2 eq) (Optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromopyridine.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 10 mL per gram of amine).

-

Addition of Reagents: Add triethylamine (optional), followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted Boc₂O and acidic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, often a solid, can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to obtain the pure 3-(Boc-amino)-5-bromopyridine.

Caption: Figure 2: Experimental Workflow for Synthesis.

Characterization and Quality Control

Unambiguous characterization is crucial to confirm the identity, structure, and purity of the synthesized 3-(Boc-amino)-5-bromopyridine.

Physicochemical Properties

The expected physical properties of the starting material and the final product are summarized below.

| Property | 3-Amino-5-bromopyridine | 3-(Boc-amino)-5-bromopyridine |

| CAS Number | 13535-01-8 | 361550-43-8[8] |

| Molecular Formula | C₅H₅BrN₂ | C₁₀H₁₃BrN₂O₂[8] |

| Molecular Weight | 173.01 g/mol | 273.13 g/mol [8] |

| Appearance | Light yellow to brown solid[9] | White to off-white solid |

| Melting Point | 65-69 °C | 143-148 °C[8] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

Proton NMR is used to confirm the molecular structure. The spectrum of 3-(Boc-amino)-5-bromopyridine is expected to show signals corresponding to the Boc group and the three distinct protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | d | 1H | H-2 (Pyridine) | Deshielded by adjacent nitrogen and bromine. |

| ~8.20 | t | 1H | H-4 (Pyridine) | Coupled to both H-2 and H-6. |

| ~8.05 | d | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen. |

| ~7.50 | s (broad) | 1H | N-H | Carbamate proton, often broad. |

| 1.55 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the t-butyl group. |

3.2.2. FT-IR Spectroscopy

Infrared spectroscopy is essential for identifying key functional groups, particularly the successful formation of the carbamate linkage.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| 3400-3250 | Medium, Sharp | N-H Stretch | Presence of the secondary amide (carbamate) N-H bond. Disappearance of the two N-H stretch bands from the primary amine starting material is a key indicator of reaction completion.[11] |

| ~2980 | Medium | C-H Stretch | Aliphatic C-H bonds of the t-butyl group. |

| ~1710 | Strong | C=O Stretch | Carbonyl stretch of the Boc protecting group. This is a strong, characteristic peak confirming carbamate formation.[12] |

| ~1530 | Medium | N-H Bend / C-N Stretch | Amide II band, characteristic of secondary amides. |

| 1300-1200 | Strong | C-N Stretch | Aromatic amine C-N bond. |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-(Boc-amino)-5-bromopyridine, the spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M]⁺: m/z 272

-

Expected [M+2]⁺: m/z 274

-

Characteristic Fragment: A significant fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group is commonly observed.

Safety Considerations

-

3-Amino-5-bromopyridine: Harmful if swallowed and causes skin and eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and irritant. It is moisture-sensitive. Handle in a well-ventilated fume hood.

-

Solvents (THF, Ethyl Acetate, Hexanes): Flammable liquids. Avoid open flames and ensure proper ventilation.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 3-(Boc-amino)-5-bromopyridine via N-protection of 3-amino-5-bromopyridine is a reliable and efficient process that provides access to a crucial intermediate for pharmaceutical and chemical research. The straightforward protocol, combined with a robust set of analytical characterization techniques, ensures the production of high-purity material. By following the detailed experimental and analytical procedures outlined in this guide, researchers can confidently synthesize and validate this versatile building block for use in a wide array of advanced synthetic applications.

References

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881.

- Moody, C. J., & R. A. E. Taylor. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.

- ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- PubChem. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681.

- Google Patents. Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- NIST WebBook. 3,5-Dibromopyridine.

- Autechaux. Understanding 3-Amino-5-bromopyridine: Synthesis, Applications, and Procurement.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Google Patents. BOC protection method for aminopyridine.

- NIST WebBook. Pyridine, 3-bromo-.

- SpectraBase. 2-Amino-5-bromopyridine - Optional[MS (GC)] - Spectrum.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-(Boc-amino)-5-bromopyridine 97 361550-43-8 [sigmaaldrich.com]

- 9. 3-Amino-5-bromopyridine CAS#: 13535-01-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of tert-Butyl (5-bromopyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromopyridin-3-yl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure combines a pyridine ring, a bromine substituent, and a tert-butoxycarbonyl (Boc) protecting group, offering multiple avenues for further chemical modification. Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, complete with detailed experimental protocols and interpretive insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectroscopic signatures. The pyridine ring provides a distinct aromatic proton and carbon environment, while the bromine atom introduces isotopic patterns in mass spectrometry and influences the electronic environment of the ring. The Boc group has characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-2 (proton on C2) |

| ~8.3 | Triplet | 1H | H-4 (proton on C4) |

| ~8.7 | Doublet | 1H | H-6 (proton on C6) |

| ~9.8 | Singlet (broad) | 1H | N-H (carbamate) |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts of the pyridine protons are in the downfield region (8.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The multiplicity of these signals (doublets and a triplet) arises from coupling between adjacent protons. The N-H proton of the carbamate is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and is sensitive to solvent and concentration. The tert-butyl group will appear as a sharp, intense singlet in the upfield region (~1.5 ppm) due to the high degree of shielding and the magnetic equivalence of the nine protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (carbamate) |

| ~148 | C-6 |

| ~145 | C-2 |

| ~138 | C-4 |

| ~135 | C-3 |

| ~118 | C-5 (carbon attached to Br) |

| ~81 | -C (CH₃)₃ |

| ~28 | -C(CH₃ )₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the carbamate is expected to be the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the bromine atom (C-5) being significantly shielded compared to the others. The quaternary carbon of the tert-butyl group appears around 81 ppm, and the methyl carbons are highly shielded, appearing around 28 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: ~240 ppm

-

Trustworthiness: Self-Validating System

The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. COSY will confirm the coupling relationships between the pyridine protons, while HSQC will correlate each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₀H₁₃BrN₂O₂), the expected molecular weight is approximately 272.02 g/mol for the monoisotopic mass.

| m/z (predicted) | Ion | Comments |

| 272/274 | [M]⁺˙ | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 216/218 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the tert-butyl group. |

| 173/175 | [M - C₄H₉O₂]⁺ | Loss of the entire Boc group. |

| 157/159 | [C₅H₃BrN]⁺ | Bromopyridine fragment. |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often a prominent peak). |

Expertise & Experience: Interpreting the Mass Spectrum

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate. The tert-butyl cation (m/z 57) is a very stable carbocation and is often observed as a base peak in the mass spectra of compounds containing a tert-butyl group.

Experimental Protocol for Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-